molecular formula C21H18N4O3S B14114064 1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

Cat. No.: B14114064
M. Wt: 406.5 g/mol
InChI Key: XQFQZASRYNCCBR-UHFFFAOYSA-N
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Description

  • The thiophen-2-ylmethyl group is introduced via a nucleophilic substitution reaction using a thiophen-2-ylmethyl halide.
  • Reaction conditions: Conducted in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate.
  • Methoxyphenyl Group Addition:

    • The methoxyphenyl group is added through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction.
    • Reaction conditions: Utilizes a palladium catalyst, a base like potassium phosphate, and a solvent such as toluene under reflux conditions.
  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    • Formation of the Tetrahydroquinazoline Core:

      • Starting with an appropriate aniline derivative, the tetrahydroquinazoline core is synthesized through a cyclization reaction with an isocyanate.
      • Reaction conditions: Typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

    Chemical Reactions Analysis

    Types of Reactions: 1-(3-Methoxyphenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophen-2-ylmethyl group.

      Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

      Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

    Common Reagents and Conditions:

      Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.

      Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

      Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Major Products:

      Oxidation: Formation of sulfoxides or sulfones.

      Reduction: Formation of alcohol derivatives.

      Substitution: Formation of substituted aromatic compounds.

    Scientific Research Applications

    1-(3-Methoxyphenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea has several scientific research applications, including:

      Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

      Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

      Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

    Mechanism of Action

    The mechanism of action of 1-(3-methoxyphenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target being studied.

    Comparison with Similar Compounds

      1-(3-Methoxyphenyl)-3-[(4E)-2-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea: Similar structure but with a phenyl group instead of a thiophen-2-ylmethyl group.

      1-(3-Methoxyphenyl)-3-[(4E)-2-oxo-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea: Similar structure but with a pyridin-2-ylmethyl group instead of a thiophen-2-ylmethyl group.

    Uniqueness: 1-(3-Methoxyphenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

    Properties

    Molecular Formula

    C21H18N4O3S

    Molecular Weight

    406.5 g/mol

    IUPAC Name

    1-(3-methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

    InChI

    InChI=1S/C21H18N4O3S/c1-28-15-7-4-6-14(12-15)22-20(26)24-19-17-9-2-3-10-18(17)23-21(27)25(19)13-16-8-5-11-29-16/h2-12H,13H2,1H3,(H2,22,24,26)

    InChI Key

    XQFQZASRYNCCBR-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4

    Origin of Product

    United States

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